H-0104 dihydrochloride

Description

Properties

Molecular Formula |

C15H20BrCl2N3O2S |

|---|---|

Molecular Weight |

457.2 g/mol |

IUPAC Name |

4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride |

InChI |

InChI=1S/C15H18BrN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1 |

InChI Key |

HVNZBMLWOCZURY-IDMXKUIJSA-N |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

H-0104 Dihydrochloride; H 0104 Dihydrochloride; H0104 Dihydrochloride; H-0104 2HCl; H 0104 2HCl; H0104 2HCl; |

Origin of Product |

United States |

Foundational & Exploratory

H-0104 Dihydrochloride for Glaucoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). A critical target for therapeutic intervention is the conventional aqueous humor outflow pathway, primarily through the trabecular meshwork (TM). Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising class of drugs that directly target the TM to increase aqueous humor outflow and thereby lower IOP. This technical guide provides an in-depth overview of H-0104 dihydrochloride (B599025), a ROCK inhibitor investigated for its potential in glaucoma treatment. While specific clinical data for H-0104 dihydrochloride remains limited, this guide will draw upon the broader knowledge of ROCK inhibitors to detail their mechanism of action, relevant signaling pathways, and key experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel glaucoma therapies.

Introduction to this compound and ROCK Inhibition in Glaucoma

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Its therapeutic potential in glaucoma stems from its ability to lower intraocular pressure by enhancing the outflow of aqueous humor through the trabecular meshwork. The development code DE-104 has been used in clinical trials for this compound. While detailed clinical trial results for this compound are not yet widely published, the mechanism of action is understood to be consistent with other well-characterized ROCK inhibitors, such as Ripasudil and Netarsudil, which are already in clinical use for glaucoma.

The primary pathology in many forms of glaucoma is an increase in outflow resistance within the trabecular meshwork, leading to elevated IOP. ROCK inhibitors address this by inducing relaxation of the TM cells, altering the cellular cytoskeleton, and modifying the extracellular matrix, all of which contribute to an increased outflow facility.

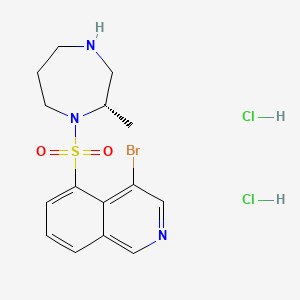

Chemical Structure of this compound:

-

Chemical Name: (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride[1]

-

CAS Number: 913636-88-1[1]

-

Molecular Formula: C15H20BrCl2N3O2S[1]

-

Molecular Weight: 457.21 g/mol

Mechanism of Action: The Rho/ROCK Signaling Pathway in the Trabecular Meshwork

The Rho GTPase/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility. In the trabecular meshwork, this pathway plays a key role in maintaining contractile tone, which influences the resistance to aqueous humor outflow.

Signaling Pathway Overview:

Extracellular signals, such as growth factors and mechanical stress, can activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets that ultimately lead to increased actomyosin (B1167339) contractility and cellular stiffness. This increased contractility in the trabecular meshwork cells is thought to reduce the intercellular spaces and decrease the porosity of the tissue, thereby impeding aqueous humor outflow and increasing IOP.

This compound, as a ROCK inhibitor, directly interferes with this pathway by blocking the kinase activity of ROCK. This inhibition prevents the phosphorylation of downstream targets, leading to the disassembly of actin stress fibers, reduction of focal adhesions, and overall relaxation of the trabecular meshwork cells. The consequence is an increase in the effective filtration area and a decrease in outflow resistance, resulting in lower IOP.

Caption: Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.

Quantitative Data on ROCK Inhibitor Efficacy

While specific, publicly available quantitative data from late-stage clinical trials for this compound (DE-104) is limited, data from studies of other approved ROCK inhibitors, Ripasudil and Netarsudil, provide a benchmark for the potential efficacy of this class of drugs.

Table 1: Summary of IOP-Lowering Efficacy of Approved ROCK Inhibitors

| Drug (Concentration) | Study Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Citation(s) |

| Ripasudil (0.4%) | Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) on maximal tolerated medical therapy | 18.3 ± 2.1 | 3.2 at 1 week, 5.8 at 2 weeks | 17.4% at 1 week, 31.6% at 2 weeks | [2] |

| Ripasudil (0.4%) | POAG on maximal medical therapy | 21.04 ± 2.5 | 2.9 at 3 months | 16.8% at 3 months | [3] |

| Ripasudil (0.4%) | Newly diagnosed POAG (monotherapy) | Not specified | 2.3 | Not specified | [4] |

| Netarsudil (0.02%) | Open-Angle Glaucoma or Ocular Hypertension | 21.1 ± 5.8 (OAG), 19.4 ± 5 (MMG) | 4.8 (OAG), 3.2 (MMG) after 4-8 weeks | Not specified | [5] |

| Netarsudil (0.02%) | Glaucoma patients | Not specified | 3.67 ± 4.91 at 1 month, 3.91 ± 4.83 at 3 months | Not specified | [6] |

| Netarsudil (0.02%) | Glaucoma patients on maximal tolerated medical therapy | 19.5 ± 5.6 | 3.53 | 17% | [7] |

| Netarsudil (0.02%) | Open-Angle Glaucoma or Ocular Hypertension (Baseline IOP <25 mmHg) | Not specified | 3.9 to 4.7 | Not specified | [8] |

Note: The study designs, patient populations, and baseline IOPs vary across these studies, which can influence the reported efficacy.

Key Experimental Protocols for Evaluating this compound

The preclinical and clinical evaluation of a novel ROCK inhibitor like this compound involves a series of standardized in vitro and in vivo experiments to assess its efficacy, mechanism of action, and safety.

In Vitro Assays

Objective: To determine the direct effects of this compound on trabecular meshwork cells.

Experimental Workflow for In Vitro Evaluation:

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Detailed Methodologies:

-

Human Trabecular Meshwork (HTM) Cell Culture:

-

Isolate primary HTM cells from donor eyes.

-

Culture the cells in appropriate media until confluent.

-

Characterize the cells by their typical morphology and expression of TM-specific markers.

-

-

Immunocytochemistry for Cytoskeletal Changes:

-

Plate HTM cells on coverslips and treat with varying concentrations of this compound.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Stain for F-actin using fluorescently labeled phalloidin (B8060827) and for focal adhesions using antibodies against proteins like vinculin or paxillin.

-

Visualize the cells using fluorescence microscopy to assess changes in stress fibers and focal adhesions.[9][10][11]

-

-

Collagen Gel Contraction Assay:

-

Embed HTM cells in a collagen matrix in a 24-well plate.

-

Allow the gels to polymerize and then detach them from the sides of the well.

-

Add media containing different concentrations of this compound.

-

Measure the diameter of the collagen gels at various time points to quantify cell-mediated contraction. A reduction in gel contraction indicates a relaxant effect of the drug.[12]

-

-

Western Blotting for ROCK Pathway Proteins:

-

Treat HTM cells with this compound for a specified duration.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated myosin light chain (p-MLC), total MLC, and other relevant pathway proteins.

-

Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence) to visualize the protein bands.

-

Quantify the band intensities to determine the effect of the drug on protein phosphorylation.[13][14][15][16]

-

In Vivo Animal Models

Objective: To evaluate the IOP-lowering efficacy and safety of topically administered this compound in relevant animal models.

Commonly Used Animal Models for Glaucoma Research:

-

Normotensive Monkeys (e.g., Cynomolgus): These are considered the gold standard for preclinical IOP studies due to the anatomical and physiological similarities of their eyes to human eyes.

-

Glaucomatous Monkey Models: Monkeys with naturally occurring or experimentally induced glaucoma provide a more disease-relevant model.

-

Rodent Models (Rats and Mice): Used for initial screening and mechanistic studies. Glaucoma can be induced by various methods, including injection of microbeads into the anterior chamber to obstruct outflow.[17]

-

Rabbit Models: Often used for ocular irritation and safety studies, as well as for initial efficacy screening.

Methodology for IOP Measurement and Outflow Facility in Monkeys:

-

Animal Acclimatization and Baseline Measurements: Acclimate the monkeys to the experimental procedures. Measure baseline IOP at multiple time points using a calibrated tonometer (e.g., pneumatonometer).

-

Drug Administration: Administer a single drop of this compound ophthalmic solution of varying concentrations to one eye, with the contralateral eye receiving a vehicle control.

-

IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

-

Outflow Facility Measurement (Two-Level Constant Pressure Perfusion):

-

Anesthetize the monkey and cannulate the anterior chamber with two needles.

-

One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion pump.

-

Infuse a saline solution at a constant pressure to maintain a steady-state IOP.

-

The rate of infusion required to maintain this pressure is equal to the rate of aqueous humor outflow.

-

Repeat the measurement at a second, higher pressure.

-

The change in flow rate divided by the change in pressure gives the outflow facility.[18][19]

-

Conclusion and Future Directions

This compound, as a member of the ROCK inhibitor class, holds significant promise for the treatment of glaucoma. Its mechanism of action, directly targeting the trabecular meshwork to increase aqueous humor outflow, addresses a primary cause of elevated IOP. While specific clinical data for this compound is not yet extensively available, the established efficacy and safety profiles of other ROCK inhibitors provide a strong rationale for its continued investigation.

Future research should focus on:

-

The publication of well-controlled clinical trial data to establish the efficacy and safety of this compound in diverse patient populations.

-

Head-to-head comparative studies with other IOP-lowering medications.

-

Investigations into the potential neuroprotective effects of this compound on retinal ganglion cells, a property suggested for other ROCK inhibitors.

-

The development of sustained-release formulations to improve patient adherence and provide more consistent IOP control.

The continued exploration of ROCK inhibitors like this compound is a vital component of the ongoing effort to develop more effective and targeted therapies for glaucoma, ultimately aiming to preserve vision in millions of individuals worldwide.

References

- 1. bio-fount.com [bio-fount.com]

- 2. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effectiveness of Netarsudil as an Additional Therapy for Glaucoma in Patients Already on Maximally Tolerated Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. health.uconn.edu [health.uconn.edu]

- 10. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

- 12. The Effects of ROCK Inhibitor on Prevention of Dexamethasone-Induced Glaucoma Phenotype in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. origene.com [origene.com]

- 15. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 16. youtube.com [youtube.com]

- 17. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

H-0104 Dihydrochloride: An Investigative Technical Guide on its Potential Effects on Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-0104 dihydrochloride (B599025), also known by its developmental code DE-104, is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that was investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Developed through a collaboration between Ube Industries, Ltd. and Santen Pharmaceutical Co., Ltd., the compound was identified as a promising candidate for ophthalmic use.[1] While several Phase 2 clinical trials were initiated to evaluate the safety and efficacy of an ophthalmic solution of DE-104, the detailed results and quantitative data from these studies have not been made publicly available.

This technical guide provides a comprehensive overview of the known information on H-0104 dihydrochloride and its intended mechanism of action. Due to the limited availability of specific data on this compound, this document will also leverage information from other well-characterized ROCK inhibitors to describe the relevant signaling pathways, and potential experimental protocols that would be utilized in the evaluation of such a compound.

Introduction to this compound (DE-104)

This compound is a small molecule inhibitor of ROCK, an enzyme that plays a crucial role in regulating the contractility of the trabecular meshwork, the primary site of aqueous humor outflow.[1] By inhibiting ROCK, this compound was expected to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[1] Preclinical information suggests that this compound effectively reduces IOP when administered to monkey eyes.[2] However, it has been noted that this IOP-lowering effect may not be directly and solely attributable to ROCK inhibition, suggesting a potentially more complex or multifactorial mechanism of action.[2]

Clinical Development Program Overview (DE-104)

Santen Pharmaceutical Co., Ltd. initiated a series of Phase 2 clinical trials to investigate the dose-response relationship, safety, and efficacy of DE-104 ophthalmic solution in subjects with primary open-angle glaucoma or ocular hypertension. These studies were designed to compare different concentrations of DE-104 with a placebo and, in some cases, an active comparator, 0.005% latanoprost.[3][4]

Table 1: Summary of Initiated Phase 2 Clinical Trials for DE-104 Ophthalmic Solution

| ClinicalTrials.gov Identifier | Study Title | Interventions | Status (as of last update) |

| NCT00650338 | Safety and Efficacy Study of DE-104 Ophthalmic Solution to Treat Open-angle Glaucoma or Ocular Hypertension | DE-104 (low, medium, high conc.), Placebo, 0.005% latanoprost | Last update 2009, results not posted |

| NCT00868894 | Safety and Efficacy Study of DE-104 Ophthalmic Solution to Treat Open-angle Glaucoma or Ocular Hypertension | DE-104 (medium, high conc.), Placebo, 0.005% latanoprost | Last update 2009, results not posted |

| NCT00657579 | Safety and Efficacy Study of DE-104 Ophthalmic Solution to Treat Open-Angle Glaucoma or Ocular Hypertension | DE-104 (low, medium, high conc.), DE-104 vehicle | Last update 2009, results not posted |

| NCT00656240 | To Investigate the Safety and Efficacy of DE-104 Ophthalmic Solution to Treat Open-Angle Glaucoma or Ocular Hypertension | DE-104 ophthalmic solution, DE-104 vehicle | Last update 2009, results not posted |

As of the latest available information, the quantitative results from these trials have not been published in peer-reviewed literature or in the clinical trial registries.

Proposed Mechanism of Action: ROCK Inhibition in the Trabecular Meshwork

The primary mechanism by which ROCK inhibitors are understood to lower IOP is by increasing aqueous humor outflow through the conventional (trabecular) pathway. This is achieved by modulating the actin cytoskeleton of the trabecular meshwork and Schlemm's canal endothelial cells.

Signaling Pathway of ROCK in Trabecular Meshwork Contractility

The RhoA/ROCK signaling pathway is a key regulator of cellular tension and contractility. In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases outflow resistance and elevates IOP. ROCK inhibitors, such as this compound, are designed to counteract this process.

References

H-0104 Dihydrochloride: An In-depth Technical Guide on its Role in Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-0104 dihydrochloride (B599025) is a Rho-associated kinase (ROCK) inhibitor that has been investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] By targeting the ROCK signaling pathway in the trabecular meshwork, H-0104 dihydrochloride is designed to increase the outflow of aqueous humor, thereby reducing IOP. This technical guide provides a comprehensive overview of the mechanism of action, effects on aqueous humor dynamics, and relevant experimental protocols for studying this compound and other ROCK inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this document incorporates representative data from other well-characterized ROCK inhibitors to provide a thorough understanding of this therapeutic class.

Introduction to Aqueous Humor Dynamics and Glaucoma

Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, playing a crucial role in maintaining IOP and nourishing avascular ocular tissues. A healthy eye maintains a delicate balance between aqueous humor production by the ciliary body and its drainage through two primary pathways:

-

Conventional (Trabecular) Pathway: The primary drainage route, where aqueous humor flows through the trabecular meshwork (TM), into Schlemm's canal (SC), and then into the episcleral venous circulation.

-

Unconventional (Uveoscleral) Pathway: A secondary route where aqueous humor flows through the ciliary muscle and sclera.

In glaucoma, particularly primary open-angle glaucoma (POAG), there is an increase in resistance to aqueous humor outflow through the trabecular meshwork, leading to elevated IOP and subsequent damage to the optic nerve.

This compound and the ROCK Signaling Pathway

This compound is a selective inhibitor of Rho-associated kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility, and plays a significant role in the contractility of trabecular meshwork cells.

Mechanism of Action:

-

Activation of RhoA: The small GTPase RhoA is activated by various upstream signals.

-

ROCK Activation: Activated RhoA binds to and activates ROCK.

-

Phosphorylation of Downstream Targets: ROCK phosphorylates several downstream targets, most notably myosin light chain (MLC) and myosin light chain phosphatase (MLCP). Increased phosphorylation of MLC leads to enhanced actin-myosin interaction, resulting in increased cell contraction and stiffness of the trabecular meshwork.

-

Inhibition by this compound: By inhibiting ROCK, this compound disrupts this cascade, leading to a decrease in MLC phosphorylation and subsequent relaxation of the trabecular meshwork cells. This relaxation is believed to increase the effective filtration area within the trabecular meshwork, reduce outflow resistance, and lower IOP.

Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory effect of this compound.

Quantitative Data on the Effects of ROCK Inhibitors

While specific data for this compound is limited, the following tables provide representative quantitative data from studies on other well-characterized ROCK inhibitors, illustrating the expected therapeutic effects.

Table 1: Effect of ROCK Inhibitors on Intraocular Pressure (IOP) in Animal Models

| Compound | Animal Model | Concentration | Maximum IOP Reduction | Reference |

| Ripasudil (K-115) | Rabbit | 0.4% | 5.2 - 6.4 mmHg | [2] |

| Y-27632 | Rabbit | 10 mM | ~5 mmHg | [3] |

| Netarsudil | Mouse | - | 3.7 - 6.8 mmHg | [1] |

Table 2: Effect of ROCK Inhibitors on Aqueous Humor Outflow Facility

| Compound | Animal Model | Concentration | Increase in Outflow Facility | Reference |

| Y-27632 | Porcine Eyes (perfused) | 10-100 µM | 40% - 80% | [4] |

| Y-27632 | Human Eyes (perfused) | 50 µM | Significant increase | [5][6] |

| Netarsudil | Human Eyes (perfused) | 0.3 µM | Significant increase | [7] |

Detailed Experimental Protocols

The following protocols are standard methods for evaluating the effects of compounds like this compound on aqueous humor dynamics.

4.1. In Vivo Measurement of Intraocular Pressure

-

Objective: To determine the IOP-lowering efficacy of this compound in a relevant animal model.

-

Animal Model: Normotensive or hypertensive rabbits or non-human primates. Ocular hypertension can be induced by methods such as laser photocoagulation of the trabecular meshwork.

-

Procedure:

-

Acclimatize animals and obtain baseline IOP measurements using a calibrated tonometer (e.g., Tono-Pen).

-

Administer a single topical dose of this compound ophthalmic solution to one eye and a vehicle control to the contralateral eye.

-

Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

-

Data Analysis: Calculate the mean change in IOP from baseline for both treated and control eyes. Statistical significance is determined using appropriate tests (e.g., paired t-test or ANOVA).

4.2. Ex Vivo Measurement of Outflow Facility

-

Objective: To directly measure the effect of this compound on the ease with which aqueous humor leaves the eye.

-

Model: Perfused anterior segments of human or porcine donor eyes.

-

Procedure:

-

Mount the anterior segment in a perfusion chamber.

-

Cannulate the anterior chamber and perfuse with a buffered saline solution at a constant pressure (e.g., 15 mmHg).

-

Measure the baseline flow rate to determine the initial outflow facility.

-

Switch the perfusate to a solution containing this compound at the desired concentration.

-

Continuously monitor the flow rate to determine the change in outflow facility over time.

-

-

Data Analysis: Calculate outflow facility (C) as the flow rate (Q) divided by the perfusion pressure (P). The percentage increase in outflow facility from baseline is then determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Santen Publishes its Annual Integrated Report “Santen Report 2024” [santen.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Latest IR Documents | Santen Pharmaceutical Co., Ltd. [santen.com]

- 5. Integrated Report (Annual Report) | Santen Pharmaceutical Co., Ltd. [santen.com]

- 6. santen.com [santen.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

H-0104 Dihydrochloride: A Deep Dive into its Role in Trabecular Meshwork Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of H-0104 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in modulating trabecular meshwork (TM) function to regulate intraocular pressure (IOP). Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2][3] The trabecular meshwork is the primary site of aqueous humor outflow, and its dysfunction is a key contributor to the development of ocular hypertension.[3][4][5] H-0104 dihydrochloride and other ROCK inhibitors represent a targeted therapeutic approach to enhance aqueous humor outflow by directly acting on the diseased tissue.[6][7]

The Rho/ROCK Signaling Pathway in Trabecular Meshwork Physiology and Pathophysiology

The Rho GTPase/Rho kinase (ROCK) signaling pathway is a critical regulator of cellular processes within the trabecular meshwork, including cell contraction, actin cytoskeleton organization, and extracellular matrix (ECM) deposition.[1] In glaucomatous TM, this pathway is often hyperactivated, leading to increased TM stiffness, reduced aqueous humor outflow, and consequently, elevated IOP.[6][7]

ROCK activation leads to the phosphorylation of several downstream targets, including Myosin Light Chain (MLC) and LIM kinase.[1][7] Phosphorylation of MLC inhibits myosin light chain phosphatase, promoting the interaction of actin and myosin and leading to increased cell contraction.[1] Simultaneously, ROCK-mediated activation of LIM kinase results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin stress fibers, contributing to cellular rigidity.[1]

This compound, as a ROCK inhibitor, directly counteracts these pathological changes. By inhibiting ROCK, it promotes the dephosphorylation of MLC and activates cofilin, leading to the disassembly of actin stress fibers and a reduction in TM cell contractility.[6][7][8] This cellular relaxation of the TM increases the effective filtration area for aqueous humor, thereby enhancing outflow facility and lowering IOP.[7][9]

Quantitative Effects of ROCK Inhibition on Trabecular Meshwork Function

While specific quantitative data for this compound is limited in the provided search results, the effects of other well-studied ROCK inhibitors like Y-27632 and netarsudil (B609535) provide valuable insights into the expected functional outcomes.

| Parameter | Drug | Concentration | Effect | Reference |

| Intraocular Pressure (IOP) | This compound | Not Specified | Significant IOP-lowering activity in monkeys | [9] |

| Outflow Resistance | Other ROCK inhibitors (AR-12286, netarsudil, H-1152, Y-39983, AMA-0076) | Not Specified | Up to 65% reduction in outflow resistance in postmortem porcine eyes | [7] |

| Collagen Gel Contraction | Y-27632 | Dose-dependent | Significant inhibition of TM cell-mediated collagen gel contraction | [8] |

| Cell Adhesion | Y-27632 | Dose-dependent | Promoted TM cell adhesiveness to fibronectin and collagen type I | [8] |

| Nitric Oxide (NO) Production | Y-27632 | 25 µM | Significant increase in NO production in TM cells | [10] |

| Permeability of TM Cell Monolayer | Y-27632 | 10 µM and 25 µM | Significant increase in permeability | [10] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of this compound's effects on trabecular meshwork function. Below are methodologies for key experiments based on established practices in the field.

Human Trabecular Meshwork (hTM) Cell Culture

-

Isolation: Primary hTM cells are isolated from donor human corneoscleral rims obtained from eye banks. The TM tissue is carefully dissected under a microscope.[11][12]

-

Culture: The dissected TM tissue is placed in a culture dish with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.[12][13] Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

Passaging: When cells reach 70-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture dish.[12]

In Vitro Model of Glaucoma

-

Induction: To mimic glaucomatous conditions, cultured hTM cells are often treated with Transforming Growth Factor-beta 2 (TGF-β2). TGF-β2 is known to increase the expression of extracellular matrix proteins and induce cytoskeletal changes characteristic of glaucoma.[1]

-

Treatment: TGF-β2 stimulated hTM cells are then incubated with this compound at various concentrations for a specified period (e.g., 24 hours) to assess its effects on the induced pathological changes.[1]

Immunofluorescence Staining for Cytoskeletal Changes

-

Fixation and Permeabilization: hTM cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are then incubated with primary antibodies against proteins of interest, such as alpha-smooth muscle actin (α-SMA) to visualize stress fibers, and paxillin (B1203293) to identify focal adhesions.[6]

-

Visualization: Fluorescently labeled secondary antibodies are used for visualization under a fluorescence microscope. The nuclei are counterstained with DAPI.[13]

Western Blot Analysis for Protein Expression

-

Protein Extraction: Total protein is extracted from treated and untreated hTM cells using a suitable lysis buffer.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Detection: The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated Myosin Light Chain, cofilin) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[1]

Collagen Gel Contraction Assay

-

Gel Preparation: A solution of type I collagen is prepared and mixed with cultured hTM cells. The mixture is then allowed to polymerize in a culture dish.

-

Treatment and Measurement: The collagen gels are detached from the dish and treated with different concentrations of this compound. The change in gel diameter is measured over time to quantify the extent of cell-mediated contraction.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells.

Caption: Workflow for evaluating this compound in vitro.

Conclusion

This compound and other ROCK inhibitors hold significant promise as therapeutic agents for glaucoma. By targeting the fundamental pathobiology of the trabecular meshwork, these compounds can restore normal aqueous humor outflow and effectively lower intraocular pressure. Further research focusing on the specific quantitative effects and long-term efficacy of this compound is warranted to fully elucidate its potential in the management of glaucoma. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to advance our understanding of this important class of drugs.

References

- 1. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-Associated Protein Kinase Inhibitor Treatment Promotes Proliferation and Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The trabecular meshwork: Structure, function and clinical implications. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allaboutvision.com [allaboutvision.com]

- 6. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 7. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho-associated protein kinase inhibitor, Y-27632, induces alterations in adhesion, contraction and motility in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Comparative Study of the Effects of Trabecular Meshwork Outflow Drugs on the Permeability and Nitric Oxide Production in Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

H-0104 Dihydrochloride: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure and a proposed synthetic route for H-0104 dihydrochloride (B599025), a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. The information compiled herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Molecular Structure and Properties

H-0104 dihydrochloride, systematically named (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride, is a small molecule inhibitor of ROCK.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₀BrCl₂N₃O₂S |

| Molecular Weight | 457.21 g/mol [2] |

| Canonical SMILES | C[C@@H]1N(CCCNC1)S(=O)(C2=CC=CC3=C2C(Br)=CN=C3)=O.[H]Cl.[H]Cl |

| InChI Key | HVNZBMLWOCZURY-IDMXKUIJSA-N[1] |

| CAS Number | 913636-88-1[1] |

The molecular structure of this compound is characterized by a central (S)-2-methyl-1,4-diazepane ring linked via a sulfonamide bridge to a 4-bromo-isoquinoline moiety. The stereochemistry at the methyl-substituted carbon of the diazepine (B8756704) ring is crucial for its biological activity.

References

H-0104 Dihydrochloride and the Landscape of ROCK Isoform Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-0104 dihydrochloride (B599025) is identified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor with observed physiological effects, such as the reduction of intraocular pressure (IOP).[1] However, the direct correlation between its therapeutic effects and ROCK inhibition, along with its specific selectivity profile against the two ROCK isoforms, ROCK1 and ROCK2, is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the methodologies used to determine ROCK inhibitor selectivity, presents a comparative analysis of well-characterized ROCK inhibitors to offer a framework for evaluating compounds like H-0104, and details the critical signaling pathways governed by ROCK isoforms.

Introduction to ROCK1 and ROCK2

Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[2][3] Despite sharing a high degree of homology (approximately 65% overall and 92% in their kinase domains), emerging evidence suggests they have distinct, non-redundant roles in various cellular processes. These processes include cell adhesion, migration, proliferation, and apoptosis.[4] Their differential expression patterns—ROCK1 being more prominent in the lungs, liver, spleen, kidney, and testes, while ROCK2 is highly expressed in the brain and heart—further underscore their specialized functions.[2] This isoform-specific activity makes the development of selective inhibitors a critical goal for therapeutic interventions in cardiovascular diseases, neurodegenerative disorders, and cancer.

Quantitative Analysis of ROCK Inhibitor Selectivity

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Reference(s) |

| H-1152 dihydrochloride | - | 12 | Selective for ROCK2 | [5][6][7][8] |

| Y-27632 | Ki = 140-220 | Ki = 300 | Pan-ROCK inhibitor | [5][9] |

| Fasudil (Hydroxyfasudil) | 730 | 720 | Pan-ROCK inhibitor | [5] |

| GSK269962A | 1.6 | 4 | Pan-ROCK inhibitor | [7][8] |

| RKI-1447 | 14.5 | 6.2 | Modest ROCK2 selectivity | [5][9] |

| Belumosudil (KD025) | 24,000 | 105 | Highly selective for ROCK2 | [6][7] |

Note: IC50 and Ki values can vary between different assay formats and experimental conditions.

Experimental Protocols for Determining ROCK Selectivity

The following protocols outline standard methodologies for assessing the isoform selectivity of ROCK inhibitors.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This method directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 (catalytic domain)

-

Recombinant human ROCK2 (catalytic domain)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

-

Peptide substrate (e.g., Long S6K peptide or Ser/Thr 7 peptide)[10][11]

-

ATP (at or near the Km for each enzyme)

-

Test compound (e.g., H-0104 dihydrochloride) serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microtiter plates (e.g., 384-well)

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of the microtiter plate. Include controls for no inhibitor (DMSO only) and no enzyme.

-

Enzyme Addition: Add the diluted ROCK1 or ROCK2 enzyme to the appropriate wells and incubate briefly to allow for compound binding.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1 hour).[10][11]

-

Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection system.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ROCK Activity

This assay measures the inhibition of ROCK signaling in a cellular context by quantifying the phosphorylation of a downstream ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

A suitable cell line (e.g., HeLa, A7r5, or Human Umbilical Vein Endothelial Cells - HUVECs)[12]

-

Cell culture medium and reagents

-

ROCK pathway agonist (e.g., Thrombin, Lysophosphatidic acid - LPA)

-

Test compound

-

Lysis buffer

-

Antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total-MYPT1

-

ELISA or Western blot reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a designated period (e.g., 1 hour).[10]

-

Pathway Stimulation: Stimulate the ROCK pathway by adding an agonist to the cell culture medium.

-

Cell Lysis: Wash the cells with cold PBS and lyse them to release cellular proteins.[10]

-

Quantification of p-MYPT1:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-MYPT1 and total MYPT1.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated MYPT1 in the cell lysates.

-

-

Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the cellular IC50 value.

Visualizing ROCK Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core ROCK signaling pathway and the workflows for the described experimental protocols.

Caption: The canonical RhoA/ROCK signaling pathway.

Caption: Workflow for an in vitro biochemical kinase assay.

Caption: Workflow for a cell-based ROCK activity assay.

Conclusion

While this compound is recognized as a ROCK inhibitor, a detailed, quantitative understanding of its selectivity for ROCK1 versus ROCK2 is essential for its further development and application in research and therapeutics. The experimental protocols and comparative data presented in this guide provide a robust framework for such an evaluation. By employing standardized biochemical and cell-based assays, researchers can elucidate the specific isoform-targeting properties of H-0104 and other novel ROCK inhibitors, paving the way for more precise therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 4. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

H-0104 Dihydrochloride: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0104 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by H-0104 dihydrochloride, with a particular focus on its implications for therapeutic development, especially in the context of glaucoma and other ocular hypertensive conditions. While recognized for its significant intraocular pressure (IOP)-lowering activity, emerging evidence suggests that the pharmacological effects of H-0104 may extend beyond simple ROCK inhibition, indicating a nuanced and potentially multifaceted mechanism of action.[1][2][3] This document aims to furnish researchers and drug development professionals with the core knowledge required to effectively investigate and leverage the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary molecular target of this compound is ROCK. The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction, primarily through its effects on the actin cytoskeleton. The canonical activation of this pathway involves the GTP-binding protein RhoA. When activated, RhoA binds to and activates ROCK, initiating a downstream signaling cascade that ultimately leads to increased actomyosin (B1167339) contractility.

Downstream Signaling Cascades of this compound

Inhibition of ROCK by this compound initiates a cascade of downstream effects, primarily leading to a reduction in cellular contractility. This is of particular importance in the trabecular meshwork of the eye, where increased contractility is associated with reduced aqueous humor outflow and elevated IOP.[4][5][6]

Modulation of Myosin Light Chain (MLC) Phosphorylation

A primary downstream effect of ROCK is the phosphorylation of Myosin Light Chain (MLC), which is a key event in the initiation of smooth muscle and non-muscle cell contraction. ROCK influences MLC phosphorylation through two main mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase activity of MLCP. This leads to an accumulation of phosphorylated MLC (p-MLC) and enhanced cell contraction.

-

Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC, although this is considered a more minor pathway compared to its inhibition of MLCP.

By inhibiting ROCK, this compound prevents the inactivation of MLCP, leading to increased dephosphorylation of p-MLC and subsequent cellular relaxation.

Regulation of the LIM Kinase (LIMK) - Cofilin Pathway

ROCK also regulates actin filament dynamics through the LIMK-cofilin pathway. ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin stress fibers and increased cellular rigidity. This compound, by inhibiting ROCK, prevents the activation of LIMK and the subsequent inactivation of cofilin. This results in increased cofilin activity, leading to actin filament disassembly and a reduction in cellular tension.

Quantitative Data on Downstream Effects

While specific quantitative data for this compound is limited in publicly available literature, the effects of potent ROCK inhibitors on downstream signaling molecules have been documented. The following table summarizes the expected effects of H-0104 based on the known mechanism of ROCK inhibitors.

| Downstream Target | Effect of ROCK Activation | Expected Effect of this compound |

| MYPT1 | Increased Phosphorylation (Inhibition of MLCP) | Decreased Phosphorylation (Activation of MLCP) |

| MLC | Increased Phosphorylation | Decreased Phosphorylation |

| LIMK | Increased Phosphorylation (Activation) | Decreased Phosphorylation (Inactivation) |

| Cofilin | Increased Phosphorylation (Inactivation) | Decreased Phosphorylation (Activation) |

Experimental Protocols

To aid researchers in the investigation of this compound's effects on downstream signaling pathways, the following are generalized protocols for key experiments. It is crucial to optimize these protocols for the specific cell or tissue type being studied.

Western Blotting for Phosphorylated Proteins

This protocol allows for the semi-quantitative analysis of changes in the phosphorylation status of downstream targets of ROCK.

Methodology:

-

Sample Preparation: Treat cells or tissues with varying concentrations of this compound for a specified time. Lyse the samples in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-MLC, anti-phospho-MYPT1, anti-phospho-LIMK, anti-phospho-cofilin) and total protein controls. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on ROCK activity.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant active ROCK enzyme, a specific substrate (e.g., a peptide containing the ROCK phosphorylation site of MYPT1), and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Beyond Canonical ROCK Inhibition: Potential for Other Signaling Pathways

Intriguingly, some studies have suggested that the IOP-lowering effect of certain ROCK inhibitors, including compounds related to H-0104, may not be solely dependent on their ROCK inhibitory activity.[2][3] This opens up the possibility that this compound may interact with other signaling pathways to exert its full therapeutic effect. Further research is warranted to explore these potential off-target effects or interactions with other signaling cascades that regulate aqueous humor dynamics and cellular behavior in the eye.

Conclusion

This compound is a powerful pharmacological tool for modulating the Rho/ROCK signaling pathway. Its ability to decrease cellular contractility through the regulation of MLC and cofilin phosphorylation holds significant promise for the treatment of diseases characterized by excessive cellular tension, such as glaucoma. This technical guide provides a foundational understanding of the downstream signaling pathways affected by H-0104 and offers standardized methodologies for its investigation. Future research aimed at elucidating the full spectrum of its molecular interactions will be critical for optimizing its therapeutic application and potentially uncovering novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The regulation of trabecular meshwork and ciliary muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

H-0104 Dihydrochloride: A Technical Guide to its Role in Actin Cytoskeleton Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0104 dihydrochloride (B599025) is a member of the isoquinoline (B145761) series of compounds and is recognized as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] ROCKs are serine/threonine kinases that play a crucial role as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, influencing a wide array of cellular processes including cell adhesion, motility, contraction, and morphology. By inhibiting ROCK, H-0104 dihydrochloride provides a valuable tool for investigating the intricate mechanisms governing actin-dependent cellular functions and holds potential for therapeutic applications in diseases characterized by aberrant cytoskeletal regulation.

The RhoA/ROCK Signaling Pathway and its Impact on the Actin Cytoskeleton

The RhoA/ROCK pathway is a pivotal signaling cascade that governs the assembly and contractility of the actin cytoskeleton.

Activation: The pathway is initiated by the activation of the small GTPase RhoA, which transitions from an inactive GDP-bound state to an active GTP-bound state in response to various extracellular stimuli.

ROCK Activation: GTP-bound RhoA directly interacts with and activates ROCK, which exists in two isoforms: ROCK1 and ROCK2.

Downstream Effects on the Actin Cytoskeleton: Activated ROCK phosphorylates several downstream substrates, leading to a coordinated rearrangement of the actin cytoskeleton:

-

Increased Myosin II Activity: ROCK phosphorylates and inactivates the myosin-binding subunit of myosin light chain (MLC) phosphatase (MYPT1). This inhibition of MYPT1 leads to an increase in the phosphorylation of MLC. Phosphorylated MLC promotes the assembly of non-muscle myosin II into bipolar filaments and enhances its motor activity, resulting in increased actomyosin (B1167339) contractility and the formation of prominent stress fibers.

-

Regulation of Actin Polymerization: ROCK phosphorylates and activates LIM kinase (LIMK). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. In its inactive, phosphorylated state, cofilin can no longer sever and depolymerize actin filaments. This leads to the stabilization and accumulation of F-actin, contributing to the formation of stress fibers and other actin-based structures.

The net effect of ROCK activation is an increase in cellular contractility, the formation of robust actin stress fibers, and the maturation of focal adhesions, which anchor the cell to the extracellular matrix.

Quantitative Data on this compound and Other ROCK Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Reference |

| This compound | ROCK | Not Available | [1] |

| Y-27632 | ROCK1, ROCK2 | Ki: 140 nM (ROCK1), 300 nM (ROCK2) | [2] |

| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2) | [3] |

| H-1152 | ROCK2 | Ki: 1.6 nM, IC50: 12 nM | [3][4] |

| Ripasudil (K-115) | ROCK1, ROCK2 | IC50: 51 nM (ROCK1), 19 nM (ROCK2) | [2][4] |

| GSK269962A | ROCK1, ROCK2 | IC50: 1.6 nM (ROCK1), 4 nM (ROCK2) | [4] |

Experimental Protocols for Studying the Effects of this compound on the Actin Cytoskeleton

The following are detailed methodologies for key experiments to investigate the impact of this compound on actin cytoskeleton rearrangement. These protocols are based on established methods for studying ROCK inhibitors.

Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of changes in F-actin organization, such as the dissolution of stress fibers, following treatment with this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Treat the cells with varying concentrations of this compound (a typical starting range for ROCK inhibitors is 1-50 µM) for a predetermined duration (e.g., 30 minutes to 24 hours). Include a vehicle-treated control (e.g., DMSO or sterile water).

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.

-

-

Phalloidin Staining:

-

Prepare the fluorescent phalloidin working solution in 1% BSA/PBS according to the manufacturer's instructions.

-

Aspirate the blocking buffer and incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash the coverslips twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

-

Capture images for subsequent quantitative analysis of actin stress fiber morphology, intensity, and distribution.

-

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay quantitatively assesses the effect of this compound on cell migration, a process highly dependent on dynamic actin cytoskeleton rearrangement.

Materials:

-

Transwell inserts (typically with 8 µm pores) and corresponding multi-well plates

-

Cells of interest

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS or a specific growth factor)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol (B129727) or 4% PFA)

-

Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)

-

Extraction solution (e.g., 10% acetic acid)

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration rates.

-

Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).

-

If investigating the direct effect of the inhibitor on migrating cells, pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes.

-

-

Assay Setup:

-

Add the chemoattractant-containing medium to the lower chamber of the multi-well plate.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for measurable migration (typically 4-24 hours, depending on the cell type).

-

-

Removal of Non-migrated Cells:

-

Carefully remove the Transwell inserts from the plate.

-

Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

-

-

Fixation and Staining of Migrated Cells:

-

Fix the inserts in methanol or 4% PFA for 10-15 minutes.

-

Stain the migrated cells on the underside of the membrane with Crystal Violet solution for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Microscopy: Image the underside of the membrane using a light microscope and count the number of stained cells in several random fields of view.

-

Extraction and Spectrophotometry: Elute the stain from the migrated cells by incubating the inserts in an extraction solution. Measure the absorbance of the eluate using a plate reader at the appropriate wavelength (e.g., 570 nm for Crystal Violet).

-

Expected Outcomes and Interpretation

Treatment of cells with an effective concentration of this compound is expected to lead to a significant rearrangement of the actin cytoskeleton due to the inhibition of ROCK.

-

Phalloidin Staining: A notable reduction in the number and thickness of actin stress fibers is anticipated. The well-organized, parallel arrays of stress fibers seen in control cells should be replaced by a more diffuse cortical actin network and a rounded cell morphology.

-

Cell Migration Assay: Inhibition of ROCK is expected to impair cell migration. This will be quantified as a dose-dependent decrease in the number of cells migrating through the Transwell membrane towards the chemoattractant.

These outcomes would confirm the role of the RhoA/ROCK pathway in maintaining cytoskeletal integrity and promoting motility in the specific cell type under investigation and demonstrate the efficacy of this compound as a tool to modulate these processes.

Conclusion

This compound, as a ROCK inhibitor, serves as a potent modulator of the actin cytoskeleton. By disrupting the RhoA/ROCK signaling cascade, it provides a means to dissect the complex cellular processes that are dependent on actin dynamics. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the specific effects of this compound on actin-dependent phenomena such as stress fiber formation and cell migration. Further characterization of its inhibitory profile will enhance its utility as a precise tool in cell biology and drug discovery.

References

Methodological & Application

H-0104 Dihydrochloride: In Vivo Applications and Protocols for Ocular Hypertension Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

H-0104 dihydrochloride (B599025) is a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor that has demonstrated significant intraocular pressure (IOP)-lowering activity in non-human primate models of ocular hypertension and glaucoma.[1][2][3][4][5] This document provides a detailed overview of the application of H-0104 dihydrochloride in in vivo animal studies, including experimental protocols and expected outcomes.

The primary mechanism of action for ROCK inhibitors in reducing IOP is by increasing the outflow of aqueous humor through the trabecular meshwork.[6][7] By inhibiting ROCK, these compounds induce relaxation of the trabecular meshwork cells and Schlemm's canal, leading to a decrease in outflow resistance and a subsequent reduction in IOP. While H-0104 is a potent ROCK inhibitor, it is noteworthy that in a screening of several potent ROCK inhibitors, only H-0104 and H-0106 demonstrated strong IOP-lowering effects in monkeys, suggesting that the in vitro ROCK inhibitory activity may not be the sole determinant of in vivo efficacy.[6][7][8]

Key Applications:

-

Preclinical evaluation of potential anti-glaucoma therapeutics.

-

Investigation of the role of the Rho/ROCK signaling pathway in regulating aqueous humor dynamics.

-

Comparative efficacy studies against other IOP-lowering agents.

Quantitative Data Summary

While specific quantitative data from dedicated in vivo studies on this compound are not extensively available in publicly accessible literature, the following tables represent typical data presentation for ROCK inhibitor studies in primate models of ocular hypertension. The values presented are illustrative and based on the reported potent effects of H-0104.

Table 1: Dose-Dependent Effect of this compound on Intraocular Pressure (IOP) in a Monkey Model of Ocular Hypertension

| Treatment Group | Dose Concentration | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction (%) |

| Vehicle Control | - | 25.2 ± 1.5 | 0.5 ± 0.8 | 2.0% |

| H-0104 | 0.05% | 25.5 ± 1.8 | 4.2 ± 1.1 | 16.5% |

| H-0104 | 0.1% | 25.8 ± 1.6 | 6.5 ± 1.3 | 25.2% |

| H-0104 | 0.2% | 25.4 ± 1.9 | 8.1 ± 1.5 | 31.9% |

Table 2: Time-Course of IOP Reduction Following a Single Topical Administration of 0.1% this compound

| Time Post-Administration (Hours) | Mean IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) |

| 0 (Baseline) | 25.8 ± 1.6 | 0 |

| 2 | 21.3 ± 1.4 | 4.5 |

| 4 | 19.8 ± 1.2 | 6.0 |

| 6 | 19.3 ± 1.3 | 6.5 |

| 8 | 20.1 ± 1.5 | 5.7 |

| 12 | 21.5 ± 1.7 | 4.3 |

| 24 | 24.2 ± 1.6 | 1.6 |

Experimental Protocols

Animal Model: Laser-Induced Ocular Hypertension in Non-Human Primates

A well-established method for creating a preclinical model of glaucoma is to induce ocular hypertension in non-human primates (e.g., Cynomolgus or Rhesus monkeys) through laser photocoagulation of the trabecular meshwork. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.

Protocol:

-

Animal Preparation: Anesthetize the monkey using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Pupil Constriction: Administer a miotic agent (e.g., pilocarpine) to constrict the pupil and provide better visualization of the trabecular meshwork.

-

Gonioscopy: Place a goniolens on the cornea to visualize the anterior chamber angle.

-

Laser Treatment: Use an argon laser to apply burns to 180° to 360° of the trabecular meshwork. Laser parameters (spot size, duration, and power) should be optimized to achieve a significant and stable IOP elevation.

-

Post-operative Care: Administer topical antibiotics and corticosteroids to prevent infection and control inflammation.

-

IOP Monitoring: Monitor IOP regularly using a calibrated tonometer until a stable, elevated baseline is achieved (typically >25 mmHg).

In Vivo Efficacy Study of this compound

Protocol:

-

Animal Selection: Use monkeys with stable, laser-induced ocular hypertension.

-

Baseline IOP Measurement: Measure baseline IOP at multiple time points on the day before treatment to establish a diurnal curve.

-

Drug Formulation: Prepare this compound in a sterile ophthalmic vehicle at the desired concentrations (e.g., 0.05%, 0.1%, 0.2%). A vehicle-only solution should be used as a control.

-

Drug Administration: Administer a single drop (typically 30-50 µL) of the test or vehicle solution topically to the cornea of one or both eyes.

-

IOP Measurement: Measure IOP at regular intervals post-administration (e.g., 2, 4, 6, 8, 12, and 24 hours) using a calibrated pneumatonometer or rebound tonometer.

-

Data Analysis: Calculate the mean IOP reduction from baseline and the percentage of IOP reduction for each treatment group. Compare the results of the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Signaling Pathway

This compound exerts its IOP-lowering effect by inhibiting the Rho/ROCK signaling pathway in the trabecular meshwork. This pathway plays a crucial role in regulating the contractility of the actin cytoskeleton in trabecular meshwork cells.

Mechanism:

-

Activation of RhoA: Upstream signals activate the small GTPase RhoA.

-

ROCK Activation: Activated RhoA binds to and activates ROCK.

-

MLC Phosphorylation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC.

-

Actin-Myosin Contraction: Increased MLC phosphorylation promotes actin-myosin stress fiber formation and cell contraction.

-

Reduced Aqueous Outflow: This contraction of trabecular meshwork cells increases the resistance to aqueous humor outflow, leading to elevated IOP.

-

H-0104 Inhibition: this compound inhibits ROCK, preventing the phosphorylation of MLC phosphatase. This leads to MLC dephosphorylation, stress fiber disassembly, cell relaxation, and ultimately, an increase in aqueous humor outflow and a reduction in IOP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. immunoportal.com [immunoportal.com]

- 4. h0104 — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

H-0104 Dihydrochloride: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0104 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, influencing a wide array of cellular processes including adhesion, migration, proliferation, and apoptosis.[4][5][6][7] Inhibition of this pathway with small molecules like H-0104 dihydrochloride provides a powerful tool for investigating these fundamental cellular functions and holds therapeutic potential in various diseases.[6][8] These application notes provide detailed protocols for utilizing this compound in common cell-based assays.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The small GTPase RhoA is a molecular switch that, in its active GTP-bound state, activates ROCK.[6][8] ROCK, in turn, phosphorylates downstream targets, primarily Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[4][7] This leads to an increase in actomyosin (B1167339) contractility, resulting in the formation of stress fibers and focal adhesions. This compound, by inhibiting ROCK, disrupts this cascade, leading to a reduction in cellular contractility and disassembly of the actin cytoskeleton.

Caption: The Rho/ROCK signaling pathway and the inhibitory effect of this compound.

Data Presentation

| Compound | Target | IC50 / Ki | Reference |

| Y-27632 | ROCK1 | Ki = 220 nM | [9] |

| ROCK2 | Ki = 300 nM | [9] | |

| Fasudil | ROCK1 | IC50 = 0.73 µM | |

| ROCK2 | IC50 = 0.72 µM | ||

| GSK269962A | ROCK1 | IC50 = 1.6 nM | |

| ROCK2 | IC50 = 4 nM | ||

| Ripasudil | ROCK1 | IC50 = 51 nM | |

| ROCK2 | IC50 = 19 nM | ||

| H-1152 | ROCK2 | IC50 = 12 nM |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS). For example, for a 1 mg vial (Molecular Weight: 457.21 g/mol ), add 218.7 µL of solvent.

-

Mixing: Mix thoroughly by vortexing or pipetting until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to 6 months. Once thawed, an aliquot can be stored at 4°C for up to two weeks.

General Cell Treatment Protocol

-

Culture cells to the desired confluency.

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of medium).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period as required by the specific assay.

Application 1: Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on cell migration.

Caption: Workflow for a wound healing cell migration assay.

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.

-

Imaging (T=0): Immediately capture images of the scratch at multiple defined locations using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Imaging (Final): After 12-24 hours (or a time course), capture images at the same locations as T=0.

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Expected Outcome: Inhibition of ROCK is expected to modulate cell migration. Depending on the cell type, this compound may either inhibit or, in some cases, enhance cell migration.[10][11][12][13][14]

Application 2: Cell Proliferation Assay (MTT/WST-1 Assay)

Objective: To determine the effect of this compound on cell proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) or a vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Assay: At each time point, add MTT or WST-1 reagent to the wells according to the manufacturer's protocol.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability/proliferation relative to the vehicle control.

Expected Outcome: The effect of ROCK inhibition on proliferation is cell-type dependent. It may promote proliferation in some cell types while inhibiting it in others.[10][11][15][16][17]

Application 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To assess whether this compound induces or inhibits apoptosis.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound at various concentrations, with or without an apoptosis-inducing agent (e.g., staurosporine), for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Expected Outcome: ROCK inhibitors like Y-27632 have been shown to have anti-apoptotic effects in several cell types, particularly in preventing dissociation-induced apoptosis (anoikis).[9][13][18][19][20] this compound is expected to exhibit similar properties.

Safety and Handling

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed.

-